molecular formula C17H24N6OS B12232918 4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B12232918
M. Wt: 360.5 g/mol
InChI Key: AQMXNVRKZXRQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 with high specificity makes it a valuable compound in cancer research .

Properties

Molecular Formula

C17H24N6OS

Molecular Weight

360.5 g/mol

IUPAC Name

[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H24N6OS/c1-12-19-15-14(10-18-21(15)2)16(20-12)23-5-3-4-13(11-23)17(24)22-6-8-25-9-7-22/h10,13H,3-9,11H2,1-2H3

InChI Key

AQMXNVRKZXRQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)C(=O)N4CCSCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.